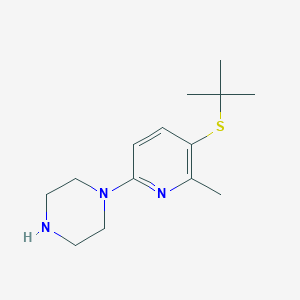
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine is a chemical compound that features a piperazine ring substituted with a tert-butylthio group and a methyl group on a pyridine ring
Métodos De Preparación
The synthesis of 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the tert-butylthio group: This step involves the reaction of the pyridine derivative with tert-butylthiol in the presence of a suitable base, such as lithium hydride, in an aprotic solvent like hexamethylphosphoramide.
Formation of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where the pyridine derivative reacts with piperazine under appropriate conditions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing continuous flow reactors for better control over reaction conditions .
Análisis De Reacciones Químicas
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include bases like sodium hydride, solvents like dimethylformamide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine involves its interaction with specific molecular targets. The tert-butylthio group and the piperazine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various pathways, including enzyme inhibition or receptor activation, depending on its specific structure and functional groups .
Comparación Con Compuestos Similares
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine can be compared with other similar compounds, such as:
1-(5-(tert-Butylthio)pyridin-2-yl)piperazine: Lacks the methyl group on the pyridine ring, which may affect its reactivity and biological activity.
1-(6-methylpyridin-2-yl)piperazine:
1-(5-(tert-Butylthio)-pyridin-2-yl)piperidine: Contains a piperidine ring instead of a piperazine ring, leading to different chemical and biological properties
Propiedades
Fórmula molecular |
C14H23N3S |
|---|---|
Peso molecular |
265.42 g/mol |
Nombre IUPAC |
1-(5-tert-butylsulfanyl-6-methylpyridin-2-yl)piperazine |
InChI |
InChI=1S/C14H23N3S/c1-11-12(18-14(2,3)4)5-6-13(16-11)17-9-7-15-8-10-17/h5-6,15H,7-10H2,1-4H3 |
Clave InChI |
MLKIHQDWTOUKSO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)N2CCNCC2)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




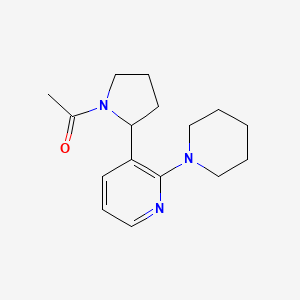

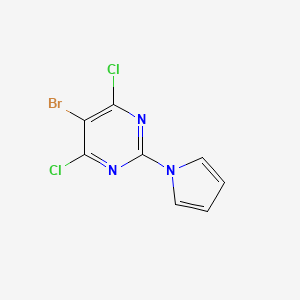

![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethyl-3-methylbutanamide](/img/structure/B11803387.png)
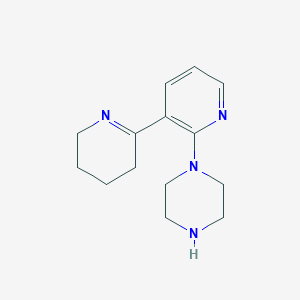



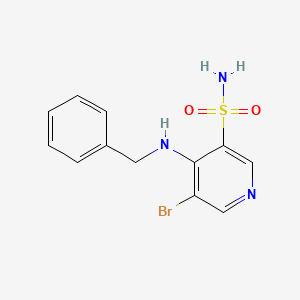
![4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid](/img/structure/B11803428.png)
![Hexahydrofuro[3,4-b]pyrazin-2(1H)-one](/img/structure/B11803430.png)
